molecular formula C15H15N5O2S B3408293 Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-36-9

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B3408293
CAS No.: 868970-36-9
M. Wt: 329.4 g/mol
InChI Key: MPONDJINVZFPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a thioether-linked ethyl propanoate moiety at position 4.

Properties

IUPAC Name

ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-22-15(21)10(2)23-13-5-4-12-17-18-14(20(12)19-13)11-6-8-16-9-7-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPONDJINVZFPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Thioether Formation:

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the thioether group can be replaced by other nucleophiles like amines or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity, which is crucial in its anticancer and antimicrobial effects. The thioether group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Triazolo[4,3-b]pyridazine Derivatives
  • E-4b (): (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Shares the triazolo[4,3-b]pyridazine core but substitutes a pyrazolyl group and benzoic acid moiety. Key difference: The presence of a carboxylic acid group instead of an ethyl ester may enhance polarity and reduce cell permeability compared to the target compound . Melting Point: 253–255°C (vs. unknown for the target compound), suggesting higher crystallinity due to hydrogen-bonding groups .
  • AZD5153 (): (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Features a methoxy-substituted triazolo[4,3-b]pyridazine linked to a piperidine-piperazine system. Key difference: The methoxy group and extended alkyl chain improve solubility and target affinity (e.g., bromodomain inhibition) compared to the pyridin-4-yl group in the target compound .
(b) Thioether-Linked Derivatives
  • Compound 3ab (): N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide

    • Contains a trifluoromethyl-triazolo[4,3-b]pyridazine core with a pyrrolidine-thioether linkage.
    • Key difference : The CF3 group enhances metabolic stability and electronegativity, while the amide linker may confer distinct pharmacokinetic properties compared to the ethyl ester in the target compound .
  • Lin28-1632 (): N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

    • Substitutes a methyl-triazolo[4,3-b]pyridazine with an acetamide side chain.
    • Key difference : The acetamide group likely improves water solubility, whereas the thioether in the target compound may increase lipophilicity .
(c) Ethyl Ester Derivatives
  • I-6230 (): Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Replaces the triazolo[4,3-b]pyridazine with a pyridazine ring but retains the ethyl ester functionality.

Physicochemical and Pharmacological Properties

Compound Name Core Structure Key Substituents Melting Point/State Biological Activity Reference
Target Compound Triazolo[4,3-b]pyridazine Pyridin-4-yl, thioethyl propanoate Not reported Unknown (inferred kinase inhibition) -
E-4b Triazolo[4,3-b]pyridazine Pyrazolyl, benzoic acid 253–255°C Potential anti-inflammatory
Lin28-1632 Triazolo[4,3-b]pyridazine Methyl, acetamide Not reported Lin28 protein inhibition
AZD5153 Triazolo[4,3-b]pyridazine Methoxy, piperidine-piperazine Not reported Bromodomain inhibitor
I-6230 Pyridazine Phenethylamino, ethyl ester Not reported Unspecified receptor modulation

Notes:

  • Ethyl esters (e.g., target compound, I-6230) are common prodrug motifs, hydrolyzing in vivo to active carboxylic acids .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazine hydrate and ammonia to form the triazolo[4,3-b]pyridazine core, followed by thioether linkage formation. For example, sodium hydride in DMF can deprotonate thiol intermediates, enabling nucleophilic substitution with alkyl halides or esters . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reactivity for cyclization and coupling steps .
  • Temperature : Reflux conditions (e.g., CH₃CN at 80°C) improve yields for cyclocondensation .
  • Catalysts : Alkali metal bases (e.g., NaH) facilitate deprotonation in thioether formation .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) of triazolopyridazine derivatives for kinase inhibition?

Methodological Answer:
SAR studies require systematic structural modifications and biological assays:

  • Functional group variation : Replace pyridinyl groups with other aromatic rings (e.g., thiophene, chlorophenyl) to assess binding specificity .
  • Kinase profiling : Use enzymatic assays (e.g., ATP-competitive inhibition assays) to screen against kinase panels (e.g., AXL, BRD4) .
  • Crystallography : Co-crystallize derivatives with target kinases (e.g., BRD4) to identify critical hydrogen bonds or hydrophobic interactions .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolo[4,3-b]pyridazine ring and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: What methodologies are recommended for evaluating in vitro antiproliferative activity against cancer cell lines?

Methodological Answer:

  • Cell viability assays : Use MTT or CellTiter-Glo® in dose-response curves (e.g., 0.1–100 µM) across cell lines (e.g., leukemia, solid tumors) .
  • Mechanistic studies : Perform Western blotting to assess downstream targets (e.g., c-Myc downregulation for BET inhibitors) .
  • Combination screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Basic: How can ester hydrolysis be performed to generate the corresponding carboxylic acid derivative?

Methodological Answer:

  • Hydrolysis conditions : Use LiOH·H₂O in THF/water (3:1 v/v) at room temperature for 12–24 hours .
  • Workup : Acidify with HCl (1M) to precipitate the carboxylic acid, followed by filtration and recrystallization .
  • Monitoring : Track reaction progress via TLC (silica gel, EtOAc/hexanes) or FTIR for loss of ester carbonyl (∼1740 cm⁻¹) .

Advanced: What strategies enhance binding affinity of bivalent triazolopyridazine-based inhibitors?

Methodological Answer:

  • Bivalent design : Link two triazolopyridazine units via flexible spacers (e.g., polyethylene glycol) to engage adjacent bromodomains in BET proteins .
  • Pharmacophore optimization : Introduce methoxy groups at position 3 of the pyridazine ring to improve hydrophobic interactions .
  • In silico docking : Use molecular dynamics simulations to optimize linker length and rigidity for dual-binding modes .

Basic: What factors are critical in selecting solvents and catalysts for thioether linkage formation?

Methodological Answer:

  • Solvent polarity : DMF or DMSO enhances solubility of thiol intermediates and stabilizes transition states .
  • Base selection : Strong bases (e.g., NaH) deprotonate thiols to form reactive thiolate anions for nucleophilic attack .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., oxidation to disulfides) .

Advanced: How can researchers resolve contradictions between in vitro kinase inhibition and cellular proliferation data?

Methodological Answer:

  • Off-target profiling : Use proteome-wide kinase profiling to identify unintended targets contributing to cellular effects .
  • Permeability assays : Measure cellular uptake via LC-MS to confirm intracellular compound availability .
  • Pathway analysis : Perform RNA-seq to identify compensatory signaling pathways (e.g., MAPK/ERK) activated in resistant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.